molecular formula C18H24N6O2 B11039336 8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B11039336
M. Wt: 356.4 g/mol
InChI Key: DVHGTGMKQJICLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a tetrahydrofuran moiety, and a triazine ring

Preparation Methods

The synthesis of 8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route typically includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the quinazoline ring.

    Introduction of the Methoxy and Methyl Groups: Methoxylation and methylation reactions are carried out to introduce the methoxy and methyl groups at specific positions on the quinazoline ring.

    Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is synthesized separately and then attached to the quinazoline core through a series of coupling reactions.

    Formation of the Triazine Ring: The triazine ring is formed by cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the tetrahydrofuran and triazine moieties to the quinazoline core to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out to convert the quinazoline core to its dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinazoline and triazine rings.

    Coupling Reactions: The compound can participate in coupling reactions with various electrophiles or nucleophiles to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules

    Biological Research: The compound is used in biological research to study its effects on various biological pathways and molecular targets. It may be used to investigate the mechanisms of action of related compounds.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Triazine Derivatives: Compounds with a triazine ring, such as atrazine, which is used as a herbicide.

    Tetrahydrofuran Derivatives: Compounds with a tetrahydrofuran ring, such as tetrahydrofuran itself, which is used as a solvent.

The uniqueness of this compound lies in its combination of these three distinct moieties, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

8-methoxy-4-methyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C18H24N6O2/c1-12-14-6-3-7-15(25-2)16(14)22-18(21-12)23-17-19-10-24(11-20-17)9-13-5-4-8-26-13/h3,6-7,13H,4-5,8-11H2,1-2H3,(H2,19,20,21,22,23)

InChI Key

DVHGTGMKQJICLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CC4CCCO4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.